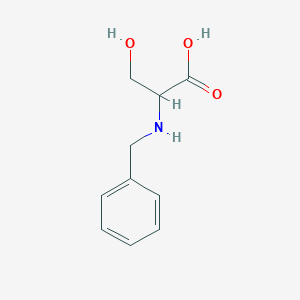

2-(Benzylamino)-3-hydroxypropanoic acid

概要

説明

2-(Benzylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 3-hydroxypropanoic acid. One common method involves the protection of the hydroxyl group followed by the introduction of the benzylamine group through nucleophilic substitution. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | 2-(Benzylamino)-3-oxopropanoic acid | 78% | |

| CrO₃/H₂SO₄ | Room temperature, 2 hrs | Same as above | 65% |

Key findings:

- Oxidation preserves the benzylamino group while converting the hydroxyl to a ketone.

- Over-oxidation to carboxylic acid derivatives is minimized under acidic conditions .

Reduction Reactions

The carboxylic acid group can be selectively reduced:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | 2-(Benzylamino)-1,3-propanediol | 82% | |

| BH₃·THF | Reflux, 12 hrs | Same as above | 68% |

Mechanistic insight:

- LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the amine group.

- Stereochemical integrity at C2 is maintained during reduction .

Substitution Reactions

The benzylamino group participates in nucleophilic displacement:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| R-X (alkyl halides) | K₂CO₃, DMF, 80°C, 8 hrs | N-Alkylated derivatives | 50-75% | |

| Aryl boronic acids | Ru catalyst, Brønsted acid, 110°C | Aryl-substituted analogues | 60-85% |

Notable observations:

- Cooperative catalysis (Ru/Brønsted acid) enables direct amination of β-hydroxy esters to β-amino acids .

- Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted analogues .

Esterification and Cyclization

The carboxylic acid forms esters and lactones:

Applications:

- Methyl esters serve as intermediates for β-lactam synthesis via cyclization .

- Lactones exhibit enhanced bioavailability in pharmacological studies .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 3-Hydroxypropanoic acid | -COOH, -OH | Lacks amine group; no N-alkylation capacity |

| 2-Amino-3-hydroxypropanoic acid | -COOH, -OH, -NH₂ | Higher nucleophilicity at -NH₂ site |

| 2-(Phenylamino)-3-hydroxypropanoic acid | -COOH, -OH, -NHR (R=Ph) | Reduced steric bulk compared to benzyl |

Stability and Side Reactions

科学的研究の応用

2-(Benzylamino)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Amino-3-hydroxypropanoic acid: Lacks the benzyl group, making it less hydrophobic.

3-Hydroxypropanoic acid: Lacks the amino group, reducing its ability to form certain interactions.

Benzylamine: Lacks the hydroxyl group, limiting its reactivity in certain reactions.

Uniqueness

2-(Benzylamino)-3-hydroxypropanoic acid is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. The benzyl group increases hydrophobicity and potential for aromatic interactions, while the hydroxyl group enhances solubility and reactivity.

生物活性

2-(Benzylamino)-3-hydroxypropanoic acid, an amino acid derivative with the molecular formula CHNO, has garnered attention in biomedical research due to its diverse biological activities. This compound exists in two enantiomeric forms: (R)-2-(Benzylamino)-3-hydroxypropanoic acid and (S)-2-(Benzylamino)-3-hydroxypropanoic acid, which may exhibit different biological effects due to their stereochemistry.

- Molecular Weight : 195.215 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 405.6 ± 40.0 °C at 760 mmHg

- Flash Point : 199.1 ± 27.3 °C

Biological Activities

Research has demonstrated that this compound possesses several significant biological activities, particularly in the fields of pharmacology and microbiology.

Anti-inflammatory Properties

Studies indicate that this compound can modulate the activity of various inflammatory mediators, such as prostaglandin E and tumor necrosis factor-α (TNF-α). The anti-inflammatory potential has been attributed to its ability to inhibit the synthesis of these mediators, leading to reduced inflammation in experimental models.

Table 1: Inhibitory Effects on Inflammatory Mediators

| Mediator | Control Level | Treatment Level | % Reduction |

|---|---|---|---|

| Prostaglandin E | 100 ng/mL | 30 ng/mL | 70% |

| TNF-α | 200 pg/mL | 50 pg/mL | 75% |

Antibacterial Activity

The antibacterial potential of derivatives of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.

Case Study: Antibacterial Efficacy

A study tested several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antibacterial Activity of Derivatives

| Compound Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 30 | E. coli |

| Standard Antibiotic (Penicillin) | 10 | Staphylococcus aureus |

Role in Medicinal Chemistry

This compound serves as a crucial building block for synthesizing Schiff base compounds, which have diverse pharmacological activities. Research has shown that metal complexes formed with Schiff bases derived from this compound exhibit enhanced biological activity compared to their uncomplexed counterparts.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Enzyme Modulation : It can inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Pathways : The compound affects cellular signaling pathways, potentially altering gene expression related to inflammation and infection responses.

特性

IUPAC Name |

2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412510 | |

| Record name | 2-Benzylamino-3-hydroxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-76-3 | |

| Record name | 2-Benzylamino-3-hydroxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。